7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine
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Overview
Description
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol This compound features a pyridine ring fused with a dioxole ring and a chloromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot three-component reaction is efficient and yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The dioxole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets. For example, in studies related to its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, influencing its thermodynamic behavior and stability . This interaction can modulate neuronal activity and reduce seizure occurrences.
Comparison with Similar Compounds
Similar Compounds
[1,3]dioxolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the chloromethyl group.
7-Chloro[1,3]dioxolo[4,5-g]pyrimido[4,5-b]quinoline: Another related compound with a more complex fused ring system.
Uniqueness
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
7-(chloromethyl)-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4H2 |
InChI Key |
GIUGXSVQGGSBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)CCl |
Origin of Product |
United States |
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